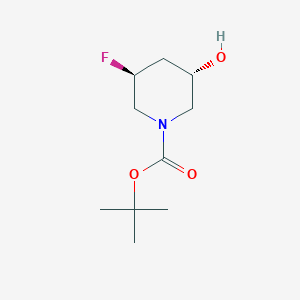

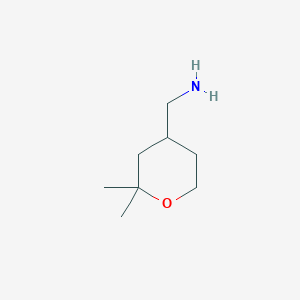

Tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

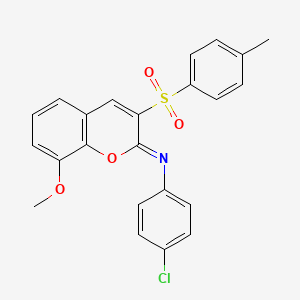

Tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H19FN2O2 . It is a solid substance and its molecular weight is 218.27 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis Techniques

A study by Purkayastha et al. (2010) showcases an innovative cascade of reactions for the synthesis of pipecolic acid derivatives, highlighting the vinylfluoro group as an acetonyl cation equivalent. This process enables the stereoselective synthesis of significant compounds like (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, demonstrating the critical role of tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate in the preparation of complex organic molecules (Purkayastha et al., 2010).

Fluorous Synthesis Applications

Pardo et al. (2001) investigated fluorous derivatives of tert-butyl alcohol, including tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate, for the protection of carboxylic acids in fluorous synthesis. These compounds serve as efficient reagents for immobilizing nonpolar carboxylic acids in a fluorous phase, underlining their utility in fluorous synthetic strategies (Pardo et al., 2001).

Enzymatic Synthesis and Biocatalysis

Liu et al. (2018) described the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in the synthesis of certain statins, using carbonyl reductase from Rhodosporidium toruloides. This work demonstrates the application of tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate in the enzymatic synthesis of pharmacologically relevant intermediates, offering insights into green chemistry and biocatalysis (Liu et al., 2018).

Protective Groups in Organic Synthesis

The synthesis and application of tert-butyl phenylazocarboxylates, which include derivatives like tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate, have been explored by Jasch et al. (2012). These compounds are presented as versatile building blocks that facilitate various nucleophilic substitutions and radical reactions, emphasizing their importance in synthetic organic chemistry (Jasch et al., 2012).

Molecular Structure Characterization

Moriguchi et al. (2014) conducted a study on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound structurally related to tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate. This research provides valuable insights into the structural characteristics of complex organic molecules, contributing to the field of molecular design and synthesis (Moriguchi et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .

Eigenschaften

IUPAC Name |

tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOHIISMKZAHH-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid](/img/no-structure.png)

![(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2657139.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2657143.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657146.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2657157.png)